3-(Benzyloxy)-4-(cyclopentyloxy)aniline
Description
3-(Benzyloxy)-4-(cyclopentyloxy)aniline is an aniline derivative featuring two distinct alkoxy substituents: a benzyloxy group at position 3 and a cyclopentyloxy group at position 4 on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to modulate electronic and steric properties.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-cyclopentyloxy-3-phenylmethoxyaniline |
InChI |
InChI=1S/C18H21NO2/c19-15-10-11-17(21-16-8-4-5-9-16)18(12-15)20-13-14-6-2-1-3-7-14/h1-3,6-7,10-12,16H,4-5,8-9,13,19H2 |
InChI Key |
YXWQEFZVDREIHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-(cyclopentyloxy)aniline typically involves the reaction of 3-benzyloxyaniline with cyclopentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 3-(Benzyloxy)-4-(cyclopentyloxy)aniline may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-(cyclopentyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The benzyloxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-(Benzyloxy)-4-(cyclopentyloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-(cyclopentyloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features, physicochemical properties, and synthetic considerations of 3-(Benzyloxy)-4-(cyclopentyloxy)aniline with five analogs:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The benzyloxy and cyclopentyloxy groups in the target compound are electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, analogs like 3-(Benzyloxy)-4-(trifluoromethyl)aniline (CF₃ group) and 4-(Benzyloxy)-2-nitroaniline (NO₂ group) exhibit electron-withdrawing effects, deactivating the ring and altering reactivity patterns .
Physicochemical Properties
- Lipophilicity : The cyclopentyloxy group increases logP compared to linear alkoxy chains (e.g., butoxy), enhancing membrane permeability in biological systems.
- Thermal Stability : Trifluoromethyl-substituted analogs () exhibit higher thermal stability due to the strong C-F bonds, whereas nitro derivatives may decompose under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
